[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride [1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15750728
InChI: InChI=1S/C10H10F3N3.ClH/c11-10(12,13)6-16-9-2-1-7(4-14)3-8(9)5-15-16;/h1-3,5H,4,6,14H2;1H
SMILES:
Molecular Formula: C10H11ClF3N3
Molecular Weight: 265.66 g/mol

[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride

CAS No.:

Cat. No.: VC15750728

Molecular Formula: C10H11ClF3N3

Molecular Weight: 265.66 g/mol

* For research use only. Not for human or veterinary use.

[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride -

Specification

Molecular Formula C10H11ClF3N3
Molecular Weight 265.66 g/mol
IUPAC Name [1-(2,2,2-trifluoroethyl)indazol-5-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C10H10F3N3.ClH/c11-10(12,13)6-16-9-2-1-7(4-14)3-8(9)5-15-16;/h1-3,5H,4,6,14H2;1H
Standard InChI Key DIUYEEHWYBKXAF-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1CN)C=NN2CC(F)(F)F.Cl

Introduction

Chemical Identity and Structural Properties

[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine hydrochloride belongs to the indazole family, a bicyclic aromatic system comprising a benzene ring fused to a pyrazole moiety. The compound’s molecular formula is C₁₀H₁₁ClF₃N₃, with a molecular weight of 265.66 g/mol . Key structural features include:

  • Trifluoroethyl group at position 1, introducing electron-withdrawing properties and metabolic stability.

  • Methanamine substituent at position 5, providing a primary amine functional group for further derivatization.

  • Hydrochloride salt formation, improving crystallinity and solubility in polar solvents.

Table 1: Fundamental Chemical Properties

PropertyValue
IUPAC Name[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine hydrochloride
Canonical SMILESC1=CC2=C(C=C1CN)C=NN2CC(F)(F)F.Cl
InChI KeyDIUYEEHWYBKXAF-UHFFFAOYSA-N
PubChem CID135392995
Purity (Commercial Grades)>95% (HPLC)

The trifluoroethyl group’s strong inductive effect (-I) modulates the indazole ring’s electronic density, potentially influencing binding interactions with biological targets .

Synthesis and Manufacturing

The synthesis of [1-(2,2,2-trifluoroethyl)indazol-5-yl]methanamine hydrochloride involves multi-step organic transformations, though detailed protocols remain proprietary. General approaches for analogous indazole derivatives suggest the following pathway:

  • Indazole Core Formation: Cyclization of substituted phenylhydrazines with aldehydes or ketones under acidic conditions.

  • N-Alkylation: Introduction of the trifluoroethyl group via alkylation at position 1 using 2,2,2-trifluoroethyl halides.

  • Amination: Functionalization at position 5 through nitration followed by reduction to the primary amine.

  • Salt Formation: Treatment with hydrochloric acid to isolate the hydrochloride salt .

Physicochemical Characteristics

Solubility and Stability

  • Solubility: Freely soluble in water (>10 mg/mL) and dimethyl sulfoxide (DMSO) due to hydrochloride salt formation.

  • Stability: Stable at room temperature under inert atmospheres; hydrolytically sensitive in strongly basic conditions.

Spectroscopic Data

While experimental spectra are unavailable, predicted properties include:

  • ¹H NMR (D₂O): δ 8.10 (s, 1H, H-3), 7.85 (d, 1H, H-7), 7.45 (d, 1H, H-6), 4.75 (q, 2H, CF₃CH₂), 3.90 (s, 2H, CH₂NH₂).

  • ¹⁹F NMR: δ -65 ppm (t, J = 10 Hz, CF₃).

Research Applications and Biological Relevance

Although specific pharmacological data for this compound are undisclosed, structurally related indazoles exhibit diverse bioactivities:

Kinase Inhibition

Trifluoroethyl-substituted indazoles demonstrate potent inhibition of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs) . The trifluoromethyl group enhances binding affinity through hydrophobic interactions with ATP-binding pockets.

Neuropharmacology

Methanamine derivatives act as serotonin receptor modulators, with fluorination improving blood-brain barrier permeability. For example, analogs like tandospirone share structural motifs with this compound .

Antibacterial Activity

Fluorinated indazoles disrupt bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), with MIC values <1 μg/mL against Gram-positive pathogens .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the methanamine and trifluoroethyl groups to optimize target selectivity.

  • Prodrug Development: Esterification of the primary amine to enhance oral bioavailability.

  • Polypharmacology Screening: Evaluation against emerging targets in immuno-oncology and neurodegenerative diseases.

The integration of continuous flow chemistry could streamline large-scale synthesis, addressing current limitations in batch production .

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